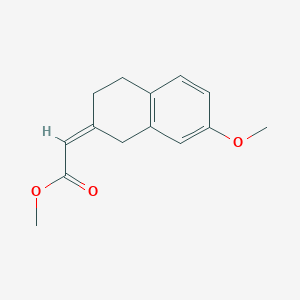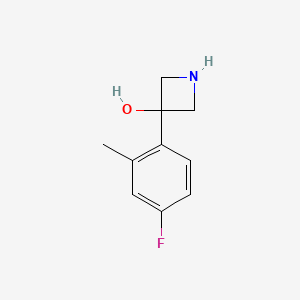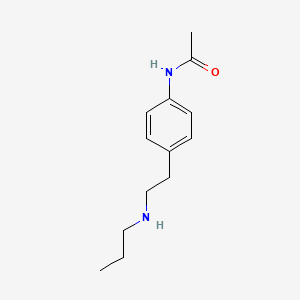![molecular formula C14H15NO B13622036 4-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13622036.png)
4-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2’-methyl-[1,1’-biphenyl]-3-amine is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a methoxy group at the 4-position, a methyl group at the 2’-position, and an amine group at the 3-position on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2’-methyl-[1,1’-biphenyl]-3-amine typically involves several steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2’-methyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro derivatives can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
4-Methoxy-2’-methyl-[1,1’-biphenyl]-3-amine is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Industry: Used in the production of advanced materials, including polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2’-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2-methyl-1,1’-biphenyl: Lacks the amine group, making it less reactive in certain biochemical assays.
4-Methoxy-1,1’-biphenyl: Lacks both the methyl and amine groups, resulting in different chemical properties.
2-Methyl-1,1’-biphenyl: Lacks the methoxy and amine groups, affecting its reactivity and applications
Uniqueness
4-Methoxy-2’-methyl-[1,1’-biphenyl]-3-amine is unique due to the presence of all three functional groups (methoxy, methyl, and amine), which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.
Propiedades
Fórmula molecular |
C14H15NO |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
2-methoxy-5-(2-methylphenyl)aniline |
InChI |
InChI=1S/C14H15NO/c1-10-5-3-4-6-12(10)11-7-8-14(16-2)13(15)9-11/h3-9H,15H2,1-2H3 |
Clave InChI |
VXASSYQOUCETFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=C(C=C2)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![{4-[(Oxolan-2-yl)methoxy]phenyl}methanol](/img/structure/B13622046.png)
